(4-Butylcyclohexyl)acetaldehyde
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Overview
Description
(4-Butylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C12H22O It is a derivative of cyclohexane, where a butyl group is attached to the fourth carbon of the cyclohexane ring, and an acetaldehyde group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Butylcyclohexyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of the corresponding alcohol, (4-Butylcyclohexyl)methanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 4-butylcyclohexene, followed by hydrogenation to yield the desired aldehyde.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic hydrogenation of 4-butylcyclohexanone. This process typically employs a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
(4-Butylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (4-Butylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to (4-Butylcyclohexyl)methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form imines or Schiff bases when reacted with primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Primary amines for the formation of imines or Schiff bases
Major Products Formed
Oxidation: (4-Butylcyclohexyl)acetic acid
Reduction: (4-Butylcyclohexyl)methanol
Substitution: Imines or Schiff bases
Scientific Research Applications
(4-Butylcyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of (4-Butylcyclohexyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular processes and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: This compound is similar in structure but has an acetate group instead of an aldehyde group.
4-Butylcyclohexanol: This compound has a hydroxyl group instead of an aldehyde group.
4-Butylcyclohexanone: This compound has a ketone group instead of an aldehyde group.
Uniqueness
(4-Butylcyclohexyl)acetaldehyde is unique due to its specific combination of a butyl group and an aldehyde group attached to the cyclohexane ring
Properties
CAS No. |
119488-70-9 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-(4-butylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C12H22O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h10-12H,2-9H2,1H3 |
InChI Key |
KUXPAAMQBMSTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)CC=O |
Origin of Product |
United States |
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